5-METHYL-N-{2-[(5-METHYLFURAN-2-YL)FORMAMIDO]ETHYL}FURAN-2-CARBOXAMIDE
Overview
Description
5-METHYL-N-{2-[(5-METHYLFURAN-2-YL)FORMAMIDO]ETHYL}FURAN-2-CARBOXAMIDE is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-{2-[(5-METHYLFURAN-2-YL)FORMAMIDO]ETHYL}FURAN-2-CARBOXAMIDE typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyl group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
Formylation: The formyl group can be introduced using formic acid or formyl chloride.
Amidation: The final step involves the reaction of the formylated furan with an amine to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-{2-[(5-METHYLFURAN-2-YL)FORMAMIDO]ETHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
5-METHYL-N-{2-[(5-METHYLFURAN-2-YL)FORMAMIDO]ETHYL}FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-METHYL-N-{2-[(5-METHYLFURAN-2-YL)FORMAMIDO]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylfuran: Another furan derivative with similar structural features.
2(5H)-Furanone, 5-methyl-: A furanone derivative with different functional groups.
Furan, 2,2’-methylenebis[5-methyl-]: A bis-furan compound with two furan rings connected by a methylene bridge.
Uniqueness
5-METHYL-N-{2-[(5-METHYLFURAN-2-YL)FORMAMIDO]ETHYL}FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-N-[2-[(5-methylfuran-2-carbonyl)amino]ethyl]furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-3-5-11(19-9)13(17)15-7-8-16-14(18)12-6-4-10(2)20-12/h3-6H,7-8H2,1-2H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRBZFCMMAQYBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCCNC(=O)C2=CC=C(O2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49819103 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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